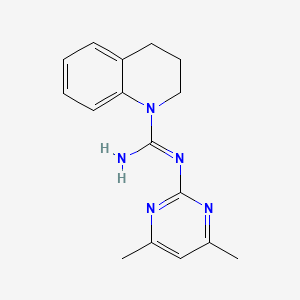
ethyl (E)-2-acetyl-3-ethoxybut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl (E)-2-acetyl-3-ethoxybut-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes an acetyl group, an ethoxy group, and a butenoic acid ethyl ester moiety. Its molecular formula is C10H16O4.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-2-acetyl-3-ethoxybut-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester. The reaction is usually carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the esterification process.
化学反应分析
Types of Reactions: ethyl (E)-2-acetyl-3-ethoxybut-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
ethyl (E)-2-acetyl-3-ethoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where esters are used to modify the solubility and bioavailability of drugs.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
作用机制
The mechanism of action of ethyl (E)-2-acetyl-3-ethoxybut-2-enoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and ethanol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
相似化合物的比较
Ethyl acetate: A simple ester with a similar structure but lacks the acetyl and ethoxy groups.
Methyl butanoate: Another ester with a similar backbone but different substituents.
Uniqueness: ethyl (E)-2-acetyl-3-ethoxybut-2-enoate is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. The presence of the acetyl group enhances its reactivity in nucleophilic substitution reactions, while the ethoxy group influences its solubility and volatility.
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
ethyl (E)-2-acetyl-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h5-6H2,1-4H3/b9-8+ |
InChI 键 |
HRRZQHSALUPAON-CMDGGOBGSA-N |
手性 SMILES |
CCO/C(=C(\C(=O)C)/C(=O)OCC)/C |
规范 SMILES |
CCOC(=C(C(=O)C)C(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)





![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)


![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)

